N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives have been studied for their inhibitory effects on various targets, such as flt3 . FLT3 is a receptor tyrosine kinase, overexpression of which plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
Isoxazole derivatives are known to interact with their targets, such as flt3, by binding to the active site and inhibiting the enzyme’s activity . This interaction can lead to changes in the cellular processes controlled by the target, potentially leading to therapeutic effects.
Biochemical Pathways
The inhibition of flt3 can affect various signaling pathways involved in cell proliferation and survival . The downstream effects of these changes can include reduced proliferation of cancer cells and induction of apoptosis .
Result of Action
The inhibition of flt3 can lead to reduced proliferation of cancer cells and induction of apoptosis . These effects can potentially lead to a reduction in tumor size and improved patient outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form isoxazoline derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield isoxazoline derivatives, while reduction can produce isoxazolidine derivatives .
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-fluorobenzamide include other isoxazole derivatives such as:
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its potential as an FLT3 inhibitor in acute myeloid leukemia.
Fluoroisoxazoles: Synthesized using one-pot gold-catalyzed tandem cyclization-fluorination reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-6-4-11(5-7-13)16-9-15(21-23-16)10-20-17(22)12-2-1-3-14(19)8-12/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZAIFGXDVNLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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